molecular formula C22H18O2Zn B12628061 zinc;2-methoxy-1H-naphthalen-1-ide CAS No. 918298-71-2

zinc;2-methoxy-1H-naphthalen-1-ide

Cat. No.: B12628061
CAS No.: 918298-71-2
M. Wt: 379.8 g/mol
InChI Key: JERFYUFKOWTSEE-UHFFFAOYSA-N
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Description

Zinc;2-methoxy-1H-naphthalen-1-ide is a zinc-coordinated complex featuring a substituted naphthalenide ligand with a methoxy group at the 2-position. For example, methoxy-substituted naphthalenone analogs, such as (Z)-1-(((2-((E)-(2-hydroxy-5-methoxybenzylidene)amino)phenyl)amino)methylene)naphthalen-2(1H)-one (H2L6), exhibit similar aromatic and electronic characteristics . The methoxy group likely enhances solubility and modulates electronic properties, which is critical for applications in catalysis or bioactivity .

Properties

CAS No.

918298-71-2

Molecular Formula

C22H18O2Zn

Molecular Weight

379.8 g/mol

IUPAC Name

zinc;2-methoxy-1H-naphthalen-1-ide

InChI

InChI=1S/2C11H9O.Zn/c2*1-12-11-7-6-9-4-2-3-5-10(9)8-11;/h2*2-7H,1H3;/q2*-1;+2

InChI Key

JERFYUFKOWTSEE-UHFFFAOYSA-N

Canonical SMILES

COC1=[C-]C2=CC=CC=C2C=C1.COC1=[C-]C2=CC=CC=C2C=C1.[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;2-methoxy-1H-naphthalen-1-ide typically involves the reaction of zinc salts with 2-methoxy-1H-naphthalen-1-ol. One common method is to react zinc chloride (ZnCl2) with 2-methoxy-1H-naphthalen-1-ol in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature with stirring to ensure complete mixing of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps to obtain the desired product with high purity. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Zinc;2-methoxy-1H-naphthalen-1-ide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalenes with reduced functional groups. Substitution reactions can result in various substituted naphthalene derivatives .

Scientific Research Applications

Zinc;2-methoxy-1H-naphthalen-1-ide has several scientific research applications:

Mechanism of Action

The mechanism by which zinc;2-methoxy-1H-naphthalen-1-ide exerts its effects involves the interaction of the zinc ion with various molecular targets. Zinc ions can act as cofactors for enzymes, influencing their activity and stability. The naphthalene moiety may also interact with biological molecules, affecting their function. The exact pathways and molecular targets involved depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Class Core Structure Substituents Biological/Chemical Role Reference
This compound Naphthalenide-Zinc 2-methoxy Potential catalysis/bioactivity Inferred
ZINC indole-thiazole derivatives Indole-thiazole Varied alkyl/aryl groups GPER agonists, anticancer agents
H2L6 (Schiff base ligand) Naphthalenone 2-hydroxy-5-methoxybenzylidene Fe(III) complexation, cytotoxicity studies

Physicochemical Properties

Spectroscopic Characteristics

  • NMR Data: Methoxy-substituted naphthalenone derivatives (e.g., H2L6) show distinct 1H-NMR signals for aromatic protons (δ 6.8–8.5 ppm) and methoxy groups (δ ~3.8 ppm) . Comparable shifts are expected for this compound.
  • UV-Vis Absorption : Schiff base ligands like H2L6 exhibit strong π→π* transitions at ~300–400 nm, influenced by methoxy substitution . Zinc coordination may further redshift these bands due to metal-ligand charge transfer.

Stability and Reactivity

Zinc complexes generally exhibit higher thermal stability than free ligands. For example, Fe(III)-naphthalenone complexes demonstrate stability in ethanol solutions, suggesting analogous zinc complexes may share similar robustness .

Biological Activity

Zinc;2-methoxy-1H-naphthalen-1-ide is a coordination compound that combines zinc ions with a 2-methoxy-1H-naphthalene-1-ide ligand. This compound has garnered attention for its potential biological activities, which are largely attributed to the properties of the zinc ion and the structural characteristics of the naphthalene moiety. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and interaction properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H18O2ZnC_{22}H_{18}O_2Zn. The compound features a naphthalene ring with a methoxy group at the second position, which enhances its solubility and biological activity compared to other similar compounds.

Compound Name Molecular Formula Unique Features
This compoundC22H18O2ZnMethoxy substitution enhances solubility
Zinc;2-phenylmethoxy-1H-naphthalen-1-ideC25H22O2ZnLarger phenyl group may enhance interactions
Zinc;1H-naphthaleneC12H10OZnSimpler structure, potentially less bioactive

Antimicrobial Activity

Zinc-containing compounds are known for their significant antimicrobial properties. Studies have demonstrated that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial mechanism is believed to involve the disruption of bacterial cell membranes and interference with cellular processes.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For example, a study on human colon carcinoma cell lines revealed that derivatives of naphthalene compounds exhibited significant antiproliferative activity, suggesting that zinc coordination can enhance these effects due to the metal's role in biological systems.

Case Study: Anticancer Mechanism

In a study examining the effects of naphthalene derivatives on cancer cells, it was found that compounds similar to this compound induced apoptosis in treated cells. The mechanism was linked to DNA intercalation, which disrupts normal cellular function and leads to cell death. This finding highlights the potential of zinc-based compounds in cancer therapy.

Interaction Studies

This compound's interaction with biological macromolecules has been a focal point in research. Interaction studies reveal that this compound can bind to proteins and nucleic acids, influencing their structure and function. The presence of the zinc ion facilitates these interactions, making it an attractive candidate for further medicinal chemistry applications.

Binding Properties

The binding affinity of this compound with various biomolecules has been assessed through spectroscopic methods. These studies indicate that the compound can effectively interact with DNA, which may contribute to its anticancer properties by disrupting replication processes.

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